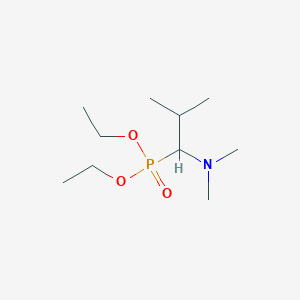
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine is a chemical compound with the molecular formula C10H24NO3P and a molecular weight of 237.28 g/mol It is known for its unique structure, which includes a phosphoryl group attached to a propan-1-amine backbone
Méthodes De Préparation
The synthesis of 1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine typically involves the reaction of diethyl phosphite with N,N,2-trimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Analyse Des Réactions Chimiques
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: This compound is studied for its potential role in biochemical pathways involving phosphoryl transfer.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can interact with various molecular targets, including enzymes and receptors, to modulate their activity. This interaction is crucial in biochemical pathways where phosphorylation and dephosphorylation play a key role .
Comparaison Avec Des Composés Similaires
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine can be compared with other similar compounds, such as:
Diethyl phosphite: A simpler compound with similar phosphoryl functionality but lacking the amine group.
N,N-Dimethylpropan-1-amine: Similar amine structure but without the phosphoryl group.
Phosphonic acid derivatives: Compounds with similar phosphoryl groups but different organic backbones. The uniqueness of this compound lies in its combined phosphoryl and amine functionalities, which make it versatile for various applications.
Propriétés
Numéro CAS |
89264-65-3 |
|---|---|
Formule moléculaire |
C10H24NO3P |
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C10H24NO3P/c1-7-13-15(12,14-8-2)10(9(3)4)11(5)6/h9-10H,7-8H2,1-6H3 |
Clé InChI |
HQMLADKXOBVELJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(C)C)N(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
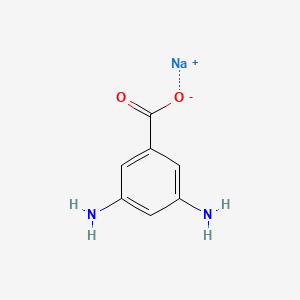

![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
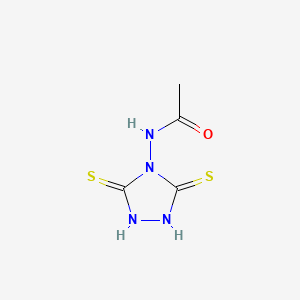

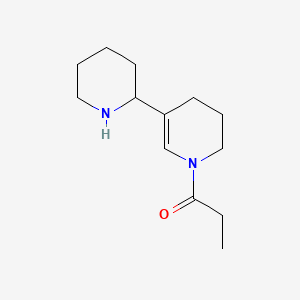
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
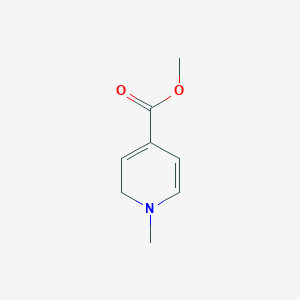

![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
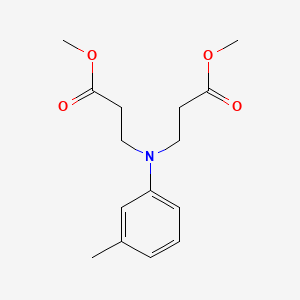
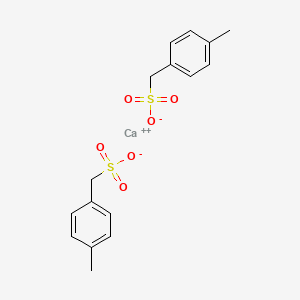
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
